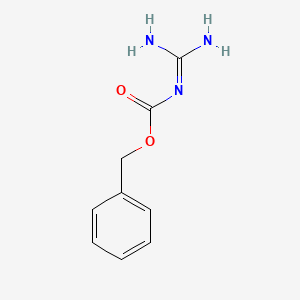

N-Cbz-guanidine

Vue d'ensemble

Description

N-Cbz-guanidine, also known as benzyl amino (imino)methylcarbamate, is a chemical compound that has gained significant attention in scientific research. It has a molecular weight of 193.21 . It is a guanidine derivative that has been used in various biochemical and physiological studies due to its unique properties.

Synthesis Analysis

N-Cbz-guanidine can be synthesized through various methods. One method involves the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Molecular Structure Analysis

The molecular structure of N-Cbz-guanidine is represented by the linear formula C9H11N3O2 . The InChI code for N-Cbz-guanidine is 1S/C9H11N3O2/c10-8(11)12-9(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,10,11,12,13) .

Chemical Reactions Analysis

N-Cbz-guanidine is involved in various chemical reactions. For instance, it has been utilized as a reagent for converting amines to protected guanidines efficiently . It has also been employed in the synthesis of guanidine alkaloids, such as martinelline and martinellic acid.

Physical And Chemical Properties Analysis

N-Cbz-guanidine has a molecular weight of 193.21 . Its IUPAC name is benzyl amino (imino)methylcarbamate .

Applications De Recherche Scientifique

Reagents and Synthesis Techniques

Efficient Conversion of Amines to Protected Guanidines N-Cbz-guanidine derivatives have been utilized as reagents for converting amines to protected guanidines efficiently. Notably, N,N'-bis(ortho-chloro-Cbz)-S-methylisothiourea and N,N'-bis(ortho-bromo-Cbz)-S-methylisothiourea have shown superior performance compared to earlier known reagents. These compounds are stable under certain conditions and can be converted to guanidines through hydrogenolysis (Gers et al., 2003).

Synthesis of Alkaloids N-Cbz 2-pyrroline has been employed in the synthesis of guanidine alkaloids, such as martinelline and martinellic acid. The process utilizes a hetero Diels-Alder coupling reaction, facilitated by protic acid catalysis to achieve desired diastereocontrol (Powell & Batey, 2002).

Protective Group Strategies in Synthesis

Trifluoroacetyl as a Protecting Group The trifluoroacetyl moiety has been identified as an effective protecting group for guanidine functionality. It offers ease of cleavage under mild basic conditions and is orthogonal to Boc, Cbz, and Ddpe protecting groups, showing utility in both solution and solid-phase peptide synthesis (Bartoli, Jensen, & Kilburn, 2003).

Stereoselective Synthesis of Protected Amino Acids Di-Cbz-protected l-allo-enduracididine, a cyclic guanidine-containing nonproteinogenic amino acid, has been synthesized through a catalyst-controlled asymmetric nitroaldol reaction. The process enables the suppression of nucleophilic side reactions through full protection of the cyclic guanidine (Ohsawa et al., 2019).

Applications in Polymer and Gene Delivery Systems

Guanidinylated Bioresponsive Poly(amidoamine)s Guanidinylated polymers, such as those incorporating arginine and agmatine, have demonstrated significant potential as short hairpin RNA (shRNA) delivery carriers. These polymers showcase efficient plasmid DNA release, low cytotoxicity, and high transfection efficiency, making them suitable for gene-therapy applications (Yu et al., 2016).

Guanidinylated Bioreducible Polymer for Gene Delivery The guanidinylated bioreducible polymer (GBP) has been developed to exploit the cellular penetrating ability of guanidine groups. GBP forms stable complexes with plasmid DNA, showcases minimal cytotoxicity, and offers improved transfection efficiency. Its high cellular uptake efficiency and strong nuclear localization ability underscore its potential as an efficient gene delivery system (Kim, Lee, & Kim, 2010).

Orientations Futures

The future directions of N-Cbz-guanidine research could involve exploring its potential applications in various fields. For instance, it could be used in the synthesis of new guanidine derivatives, which could have potential applications in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods for N-Cbz-guanidine could also be a focus of future research .

Relevant Papers

The relevant papers on N-Cbz-guanidine include studies on its synthesis, chemical reactions, and potential applications . These papers provide valuable insights into the properties and uses of N-Cbz-guanidine.

Propriétés

IUPAC Name |

benzyl N-(diaminomethylidene)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c10-8(11)12-9(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOCFRPFPKJHHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cbz-guanidine | |

CAS RN |

16706-54-0 | |

| Record name | Phenylmethyl N-(aminoiminomethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16706-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-fluorophenyl)amino]pyridine-3-carboxylate](/img/structure/B2422423.png)

![7-Methylene-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2422426.png)

![Tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B2422427.png)

![Ethyl 4-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2422431.png)

![1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride](/img/structure/B2422437.png)

![[2-(2-Phenylethyl)pyrimidin-4-yl]methanol](/img/structure/B2422439.png)